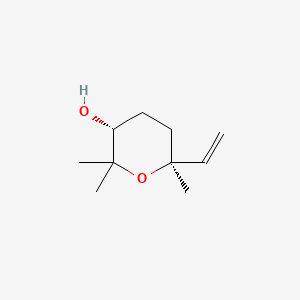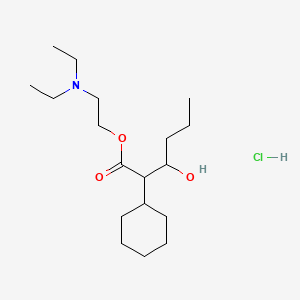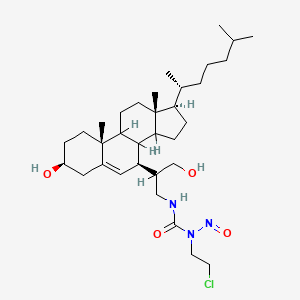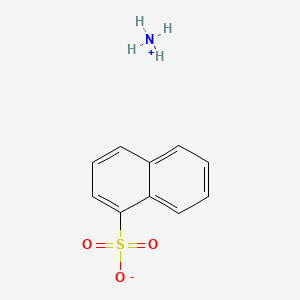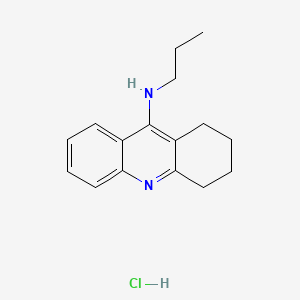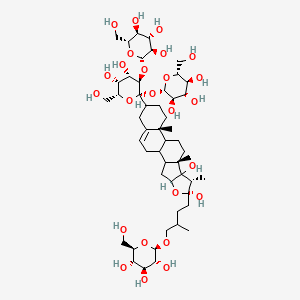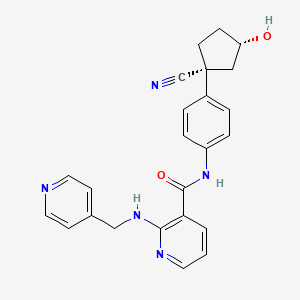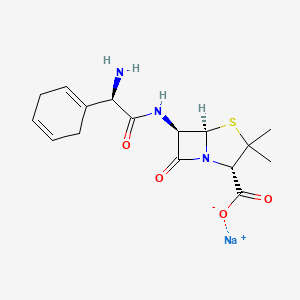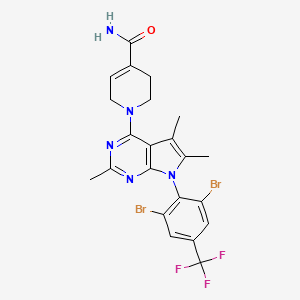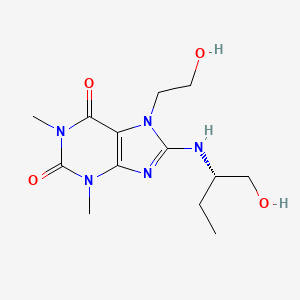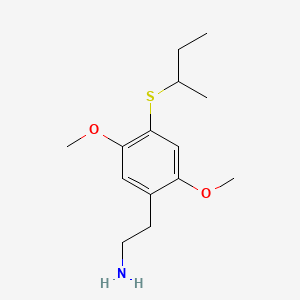
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine is a chemical compound that belongs to the phenethylamine class This compound is characterized by the presence of a sec-butylthio group and two methoxy groups attached to the phenethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butylthio)-2,5-dimethoxyphenethylamine typically involves the introduction of the sec-butylthio group and the methoxy groups onto the phenethylamine backbone. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a phenethylamine derivative.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Introduction of sec-Butylthio Group: The sec-butylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of a sec-butylthiol with a suitable leaving group on the phenethylamine derivative, often under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butylthio group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenethylamine derivatives.
Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-(sec-Butylthio)-2,5-dimethoxyphenethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine can be compared with other similar compounds in the phenethylamine class, such as:
2,5-Dimethoxy-4-methylphenethylamine (DOM): Similar in structure but with a methyl group instead of a sec-butylthio group.
2,5-Dimethoxy-4-ethylphenethylamine (DOET): Similar in structure but with an ethyl group instead of a sec-butylthio group.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar in structure but with a bromo group instead of a sec-butylthio group.
The uniqueness of this compound lies in the presence of the sec-butylthio group, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
207740-32-7 |
|---|---|
Formule moléculaire |
C14H23NO2S |
Poids moléculaire |
269.40 g/mol |
Nom IUPAC |
2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-5-10(2)18-14-9-12(16-3)11(6-7-15)8-13(14)17-4/h8-10H,5-7,15H2,1-4H3 |
Clé InChI |
KSZHVRPGICAZOA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SC1=C(C=C(C(=C1)OC)CCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


